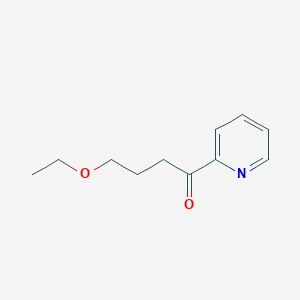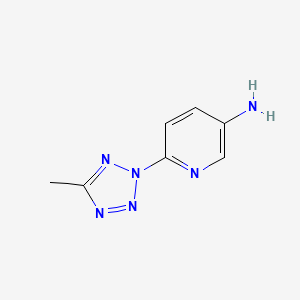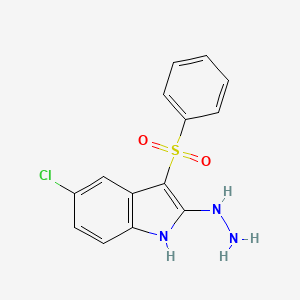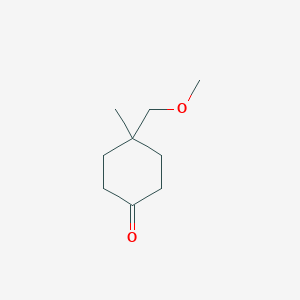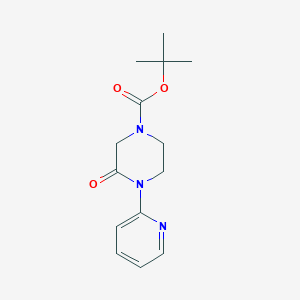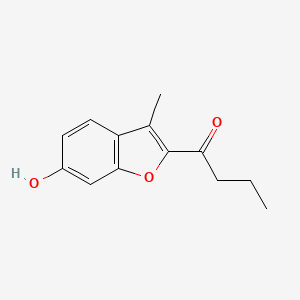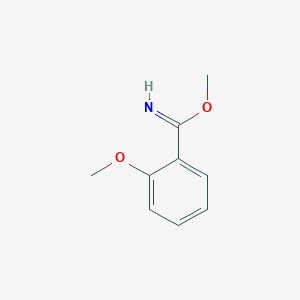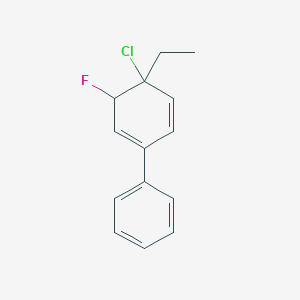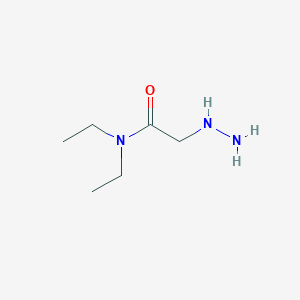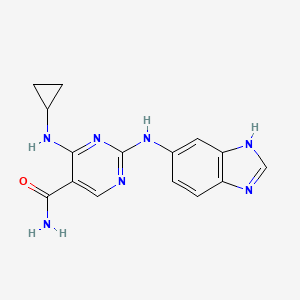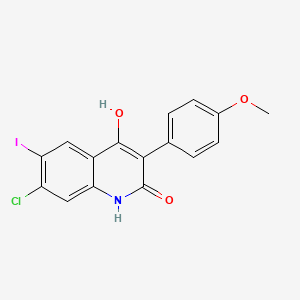![molecular formula C11H7N3O B13875774 2-(4-Pyridinyl)oxazolo[4,5-b]pyridine CAS No. 52333-72-9](/img/structure/B13875774.png)
2-(4-Pyridinyl)oxazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pyridinyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the oxazolo[4,5-b]pyridine family, known for their antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridinyl)oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with appropriate reagents. One common method includes the reaction with 2-furoyl chloride, followed by electrophilic substitution reactions with various reagents such as nitric acid, bromine, and acetic anhydride . Another approach involves microwave-assisted direct condensation reactions, which offer a rapid and efficient synthesis route .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis and palladium-catalyzed direct C-H bond functionalization methodologies are promising for scaling up production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Pyridinyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like nitric acid, bromine, and acetic anhydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with nitric acid can yield nitro derivatives, while bromination can produce bromo derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Pyridinyl)oxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Pyridinyl)oxazolo[4,5-b]pyridine involves its interaction with molecular targets such as DNA gyrase enzymes. Molecular docking studies have shown that the compound binds to the ATP binding site of DNA gyrase, stabilizing the protein and inhibiting its function . This interaction disrupts bacterial DNA replication, leading to antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Substituted phenyl)oxazolo[4,5-b]pyridine: Exhibits similar antimicrobial activities.
Isoxazolo[4,5-b]pyridine: Known for its antibacterial, anticancer, and antiproliferative properties.
Chalcones incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridines: Show significant anticancer activity.
Uniqueness
2-(4-Pyridinyl)oxazolo[4,5-b]pyridine stands out due to its broad spectrum of antimicrobial potential and its ability to inhibit DNA gyrase, making it a promising candidate for developing new antibacterial agents .
Eigenschaften
CAS-Nummer |
52333-72-9 |
|---|---|
Molekularformel |
C11H7N3O |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-pyridin-4-yl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7N3O/c1-2-9-10(13-5-1)14-11(15-9)8-3-6-12-7-4-8/h1-7H |
InChI-Schlüssel |
JIZWSKGUJOYVOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


